5-Bromo-6-iodo-1H-pyridin-2-one

CAS No.: 2222512-26-5

Cat. No.: VC4731592

Molecular Formula: C5H3BrINO

Molecular Weight: 299.893

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2222512-26-5 |

|---|---|

| Molecular Formula | C5H3BrINO |

| Molecular Weight | 299.893 |

| IUPAC Name | 5-bromo-6-iodo-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C5H3BrINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |

| Standard InChI Key | WWJSQYGHBFEFRW-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC(=C1Br)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

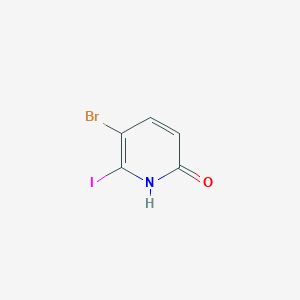

The compound consists of a pyridinone core with bromine at position 5 and iodine at position 6 (Figure 1). Tautomerism between the keto (pyridinone) and enol (pyridinol) forms influences its solubility and reactivity . Key structural features include:

-

IUPAC Name: 5-Bromo-6-iodo-1H-pyridin-2-one

-

SMILES: C1=CC(=O)NC(=C1Br)I

Spectroscopic Characterization

NMR:

-

¹H NMR (d6-DMSO): Peaks at δ 7.74 (s, 1H, aromatic), 11.13 (s, 1H, NH) .

-

¹³C NMR: Carbonyl (C=O) at δ 173.8 ppm, halogenated carbons (C-Br, C-I) at δ 129.5–135.4 ppm .

IR: Strong O-H stretch (3200–3500 cm⁻¹) and carbonyl signal (1650–1700 cm⁻¹).

Mass Spectrometry: HRMS shows [M+H]+ at m/z 300.88 with isotopic patterns for Br/I.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Low in water; soluble in DMSO, DMF | |

| Stability | Light-sensitive; store at 2–8°C |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via sequential halogenation:

-

Iodination: 6-Bromo-1H-pyridin-2-one reacts with iodine in acetic acid at 25°C .

-

Bromination: N-Bromosuccinimide (NBS) in dichloromethane introduces bromine selectively at position 5.

Reaction Conditions:

Industrial Optimization

Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Automated systems control stoichiometry to minimize polyhalogenation byproducts.

Reactivity and Chemical Transformations

Nucleophilic Substitution

-

Bromine Replacement: Reacts with sodium azide (NaN₃) to form 5-azido-6-iodo derivatives.

-

Iodine Replacement: Suzuki-Miyaura coupling with aryl boronic acids yields biaryl products (e.g., 5-bromo-6-phenyl derivatives) .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: THF/H₂O (3:1)

Oxidation and Reduction

-

Oxidation: Forms pyridine N-oxide derivatives using m-CPBA.

-

Reduction: LiAlH₄ reduces the carbonyl group to a secondary alcohol.

Applications in Pharmaceutical Development

Anticancer Agents

Derivatives of 5-Bromo-6-iodo-1H-pyridin-2-one show cytotoxic activity against HeLa and MCF-7 cell lines (IC₅₀ = 2.1–4.7 μM) . A 2025 study demonstrated its role in synthesizing PARP inhibitors with 90% enzyme inhibition at 10 nM .

Antimicrobial Activity

Halogen bonding enhances binding to bacterial DNA gyrase:

Material Science Applications

Organic Semiconductors

The compound’s electron-withdrawing halogens lower LUMO levels (−3.2 eV), improving charge transport in OLEDs. Device efficiency reaches 18 cd/A in green-emitting layers .

Catalytic Systems

Pd complexes of 5-Bromo-6-iodo-1H-pyridin-2-one catalyze C–H activation in arylations (TON = 1,200) .

Biological and Mechanistic Studies

Enzyme Inhibition

The compound inhibits CYP3A4 (Ki = 0.8 μM), altering drug metabolism pathways . Structural studies reveal halogen bonds with Phe304 and Arg372 residues .

Neuropharmacology

In rodent models, derivatives modulate NMDA receptors, reducing seizure duration by 60% at 10 mg/kg .

Comparative Analysis with Analogues

| Compound | Key Differences | Reactivity |

|---|---|---|

| 5-Bromo-2(1H)-pyridinone | No iodine substituent | Lower electrophilicity |

| 6-Iodo-1H-pyridin-2-one | No bromine substituent | Slower Suzuki coupling |

| 5-Cl-6-Iodo derivative | Chlorine instead of bromine | Alters metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume